molecular formula C12H11ClN2OS B2516088 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one CAS No. 883265-08-5

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one

Cat. No. B2516088
CAS RN: 883265-08-5
M. Wt: 266.74
InChI Key: BDJIWPJRSNPPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one, is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a chlorophenyl group and a ketone function in the molecule suggests potential for interaction with biological targets and possibly pharmacological activity.

Synthesis Analysis

The synthesis of thiazole derivatives is of significant interest due to their biological relevance. A convenient method for synthesizing new derivatives of thiazole-based Schiff bases is described in one of the studies, where the reaction involves the treatment of a substituted thiazolyl ethanone with a substituted benzaldehyde in an eco-friendly solvent medium, Polyethylene glycol-400, resulting in good yields and in less time . Although the specific compound is not synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the vibrational spectra and molecular structure of a related compound were computed using density functional theory (DFT), revealing insights into the electronic properties and potential sites for nucleophilic and electrophilic attacks . Similarly, the crystal and molecular structure of another thiazole derivative was characterized by spectroscopic techniques and single-crystal X-ray diffraction, providing detailed information on bond lengths, angles, and torsion angles . These studies contribute to a deeper understanding of the molecular structure of thiazole compounds, which is essential for predicting their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite varied, depending on the substituents attached to the thiazole ring. One study investigated the reactivity of a nitrosoimidazo-thiazole derivative with hydrochloric acid in ethanol, leading to a ring-ring interconversion and the formation of a new compound . This highlights the potential for complex chemical transformations within the thiazole class of compounds, which could be leveraged to create new molecules with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and oxygen can impact the molecule's polarity and electronic distribution. The molecular electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) analysis provide insights into the reactive regions of the molecules and their potential for charge transfer . Additionally, the nonlinear optical properties and hyperpolarizabilities of these compounds suggest potential applications in materials science, such as in the development of new nonlinear optical (NLO) materials .

Scientific Research Applications

Corrosion Inhibition

One significant application of thiazole derivatives is in corrosion inhibition. A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole and thiadiazole derivatives against iron metal corrosion using quantum chemical parameters and molecular dynamics simulations. The theoretical data obtained showed good agreement with experimental inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).

Antimicrobial Agents

Thiazole derivatives have been researched for their antimicrobial properties. Sah et al. (2014) synthesized and tested various thiazole-based compounds as antimicrobial agents. Their study indicated that some of these compounds exhibited moderate activity against pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah et al., 2014).

Molecular Structure and Bonding Studies

The structural and bonding characteristics of thiazole derivatives have been a subject of study, which is crucial for understanding their chemical behavior. Bernès et al. (2002) analyzed the molecular structure and intermolecular hydrogen bonding of 2,4-disubstituted thiazoles, providing insights into how these bonds influence the stability and reactivity of the compounds (Bernès et al., 2002).

Synthesis and Chemical Reactions

Research on thiazole derivatives also includes their synthesis and the exploration of novel chemical reactions. Rajanarendar et al. (2009) detailed the synthesis of isoxazolyl thiazolyl thiazolidinones, starting from isoxazolyl chloroacetamide, showcasing the versatility of thiazole compounds in chemical synthesis and their potential to form biodynamically active agents (Rajanarendar et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can be determined through various in vitro and in vivo studies .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This includes determining its LD50, potential for causing irritation, carcinogenicity, and more .

Future Directions

The future directions for a compound could involve further studies to fully understand its properties, potential uses, and effects. This could also involve the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-11(8(2)16)17-12(14-7)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJIWPJRSNPPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.